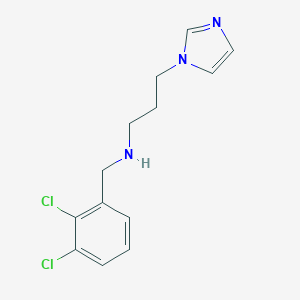![molecular formula C18H11ClFN7O B267901 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267901.png)
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has shown promising results in scientific research. It is commonly referred to as TMT, and its unique structure has made it a subject of interest in the scientific community.
作用机制
The mechanism of action of TMT is not fully understood, but it is believed to involve the binding of the compound to specific proteins. TMT has been shown to selectively bind to certain proteins, including tubulin and actin, which are important components of the cytoskeleton. It is believed that TMT's binding to these proteins causes changes in their structure and function, which can lead to alterations in cellular processes.
Biochemical and Physiological Effects
TMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TMT can induce cell death in cancer cells and can inhibit the growth of certain types of bacteria. Additionally, TMT has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using TMT in lab experiments is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. However, there are also limitations to using TMT in lab experiments. One of the main limitations is its potential toxicity. TMT has been shown to induce cell death in certain types of cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TMT. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Researchers are exploring ways to modify the structure of TMT to improve its binding to specific proteins and to increase its fluorescence intensity. Additionally, there is interest in exploring the potential therapeutic applications of TMT. Researchers are studying its potential use as an anti-cancer agent and as a treatment for bacterial infections.
Conclusion
In conclusion, 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, or TMT, is a unique chemical compound that has shown promising results in scientific research. Its ability to selectively bind to certain proteins has made it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. While there are limitations to its use in lab experiments, there are also many future directions for research on TMT, including its potential use as a therapeutic agent.
合成方法
The synthesis of TMT involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate product. The intermediate product is then treated with a series of reagents to form TMT. The synthesis method of TMT has been well documented in scientific literature, and researchers have been able to reproduce the compound in a laboratory setting.
科学研究应用
TMT has been studied extensively for its potential use in scientific research. One of the primary areas of interest is its potential as a fluorescent probe for imaging biological systems. TMT has been shown to selectively bind to certain proteins and can be used to visualize their location and activity within cells. Additionally, TMT has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
属性
产品名称 |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C18H11ClFN7O |
分子量 |
395.8 g/mol |
IUPAC 名称 |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11ClFN7O/c19-10-7-5-9(6-8-10)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)11-3-1-2-4-12(11)20/h1-8,16,25-26H |
InChI 键 |
MLOPGHHHNVGNGA-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
规范 SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)

![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)
![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)
![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![1-{3-[(Cyclohexylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B267839.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)